1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC18774754
Molecular Formula: C10H10F4O2
Molecular Weight: 238.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F4O2 |
|---|---|
| Molecular Weight | 238.18 g/mol |
| IUPAC Name | 1-fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C10H10F4O2/c1-6-8(11)3-7(10(12,13)14)4-9(6)16-5-15-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | XCWKRXAUNGUMEM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1F)C(F)(F)F)OCOC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1-fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene, reflects its substitution pattern: a fluorine atom at position 1, a methoxymethoxy group (-OCH₂OCH₃) at position 3, a methyl group (-CH₃) at position 2, and a trifluoromethyl group (-CF₃) at position 5 on the benzene ring . The molecular formula C₁₀H₁₀F₄O₂ and molecular weight of 238.18 g/mol are derived from high-resolution mass spectrometry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₄O₂ |
| Molecular Weight | 238.18 g/mol |
| IUPAC Name | 1-fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene |
| Canonical SMILES | CC1=C(C=C(C=C1F)C(F)(F)F)OCOC |
| InChIKey | XCWKRXAUNGUMEM-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
The Canonical SMILES string (CC1=C(C=C(C=C1F)C(F)(F)F)OCOC) encodes the connectivity of substituents, while the InChIKey (XCWKRXAUNGUMEM-UHFFFAOYSA-N) provides a standardized identifier for database referencing. Computational models predict moderate hydrophobicity (logP ≈ 2.8) due to the trifluoromethyl and methoxymethoxy groups, which balance lipophilic and polar characteristics .
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Synthesis typically involves sequential functionalization of the benzene ring. A common approach begins with 3-methyl-5-(trifluoromethyl)phenol, which undergoes methoxymethylation using chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine. Subsequent fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) introduces the fluorine atom at position 1. Yield optimization (>70%) requires strict anhydrous conditions to prevent hydrolysis of the methoxymethoxy group.
Challenges in Functional Group Compatibility
The trifluoromethyl group’s electron-withdrawing nature complicates electrophilic substitution, necessitating low-temperature conditions (-20°C) during methoxymethylation . Purification often employs column chromatography with ethyl acetate/hexane gradients to separate regioisomers.
Comparison with Structural Analogues
Role of the Methoxymethoxy Group
Removing the methoxymethoxy group (as in 1-fluoro-3-methyl-5-(trifluoromethyl)benzene ) reduces solubility in aqueous buffers by 40%, underscoring its role in modulating hydrophilicity .
Table 2: Comparative Properties of Analogues
| Compound | Molecular Formula | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene | C₁₀H₁₀F₄O₂ | 2.8 | 12.3 |
| 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene | C₈H₆F₄ | 3.4 | 7.1 |
Trifluoromethyl vs. Chloro Substituents
Replacing -CF₃ with -Cl (as in 1-chloro-3-iodo-5-(trifluoromethyl)benzene ) decreases electron-withdrawing effects, altering reactivity in Suzuki-Miyaura couplings .
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